molecular formula C11H12O2 B3175143 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 956101-02-3

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B3175143
CAS No.: 956101-02-3
M. Wt: 176.21 g/mol
InChI Key: BNIJFBKRRIVWKC-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-4-9-8(6-7)3-5-10(9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIJFBKRRIVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Indane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3)

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their proven utility and versatile nature. The indane ring system, a fused bicyclic structure of benzene and cyclopentane, is one such scaffold. Its rigid conformation offers a distinct advantage over more flexible analogues, providing a fixed orientation of substituents that can be crucial for precise molecular recognition and binding affinity. Indane derivatives are core components of established pharmaceuticals, including the anti-inflammatory agents Sulindac and Clidanac, highlighting their therapeutic relevance.[1]

This technical guide focuses on a specific, functionalized member of this class: 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). While specific applications for this particular molecule are not yet widely published, its structure suggests significant potential as a key building block and intermediate for the synthesis of complex molecular targets. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of this compound is essential for leveraging its capabilities in novel research endeavors. This document provides a comprehensive overview, blending established data with predictive analysis to serve as a practical resource for laboratory application.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the known and calculated attributes of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Core Compound Identification

The identity of this molecule is well-established by its universal CAS registry number and systematic nomenclature.[2][3][4]

PropertyValueSource
CAS Number 956101-02-3[2][3][4]
IUPAC Name 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid[2]
Synonym(s) 5-methyl-1-indanecarboxylic acid[4]
Molecular Formula C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [2][3]
Physical Form Solid[4][5]
Typical Purity ≥97%[4]
Calculated Physicochemical Data

Computational models provide valuable insight into the molecule's behavior in various chemical and biological environments. These properties are crucial for applications ranging from reaction optimization to early-stage drug design.

PropertyValueSignificance
LogP 2.717Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[2]
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxyl group can accept hydrogen bonds.[2]
Hydrogen Bond Donors 1The hydroxyl proton of the carboxyl group can donate a hydrogen bond.[2]
fsp³ 0.36The fraction of sp³ hybridized carbons indicates a degree of three-dimensional structure.[2]

Spectroscopic Characterization: A Predictive Analysis

While publicly available experimental spectra for this specific compound are scarce, its structure allows for a robust prediction of its spectroscopic signatures. This section serves as a guide for researchers to verify the identity and purity of the material via standard analytical techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the highly deshielded region of 10.0-12.0 ppm .[6] This signal's breadth is due to hydrogen bonding, and it will disappear upon a D₂O shake, a classic confirmatory test.

  • Aromatic Protons (Ar-H): The 1,2,4-trisubstituted benzene ring will produce three signals between ~7.0-7.3 ppm . One proton will appear as a singlet (or narrowly split doublet), while the other two will form an AX or AB system of doublets.

  • Chiral Proton (C1-H): The proton at the stereocenter, adjacent to the carboxyl group, is expected to be a multiplet (likely a triplet or doublet of doublets) around ~3.6-4.0 ppm .

  • Benzylic Protons (C3-H₂): The two protons on the carbon adjacent to the aromatic ring will appear as a multiplet between ~2.8-3.2 ppm .

  • Aliphatic Protons (C2-H₂): The protons on the central carbon of the five-membered ring will be a multiplet in the ~2.0-2.6 ppm range.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, around ~2.3 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 11 unique signals, corresponding to each carbon atom in the asymmetric molecule.

  • Carbonyl Carbon (-C=O): The most deshielded signal, appearing between 175-185 ppm .[6]

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the 120-145 ppm range. The quaternary carbons (C3a, C5, C7a) will have lower intensities than the protonated carbons.

  • Chiral Carbon (C1): The carbon bearing the carboxyl group should appear around 45-55 ppm .

  • Aliphatic Carbons (C2, C3): The remaining two sp³ carbons of the cyclopentane ring will be found in the 25-40 ppm range.

  • Methyl Carbon (-CH₃): The most shielded signal, appearing upfield around 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of the key carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6] This band will overlap with the C-H stretches.

  • C=O Stretch: A strong, sharp absorption peak located at approximately 1700-1725 cm⁻¹ .

  • Aromatic C=C Stretches: Medium-intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Sharp peaks appearing just below and above 3000 cm⁻¹ for aliphatic and aromatic C-H bonds, respectively.

Synthesis and Methodologies

A robust and reproducible synthetic pathway is critical for obtaining high-purity material for research. While a specific protocol for this compound is not published, established methods for analogous indane carboxylic acids provide a clear blueprint.[1] An improved method involving the cyclization of a phenyl succinic acid derivative followed by reduction is a highly plausible approach.[1]

Proposed Synthetic Workflow

The synthesis can be logically approached from commercially available p-methylphenylacetic acid. The workflow involves extending the carbon chain, cyclizing the structure to form the indanone core, and subsequent reduction to yield the target indane.

G A p-Methylphenylacetic Acid B Intermediate Ester A->B 1. Esterification (e.g., SOCl₂, EtOH) C Substituted Phenylsuccinic Acid B->C 2. Acylation (e.g., Diethyl oxalate, NaOEt) D 5-Methyl-3-oxo-2,3-dihydro- 1H-indene-1-carboxylic Acid C->D 3. Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid, heat) E 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (Target Molecule) D->E 4. Clemmensen or Wolff-Kishner Reduction

Caption: Proposed synthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles for this class of compounds.

Step 1: Synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid (Indanone Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place p-tolylsuccinic acid (1.0 eq).

  • Cyclization: Add polyphosphoric acid (PPA) (10-20x weight of the starting material). The PPA acts as both the solvent and the acidic catalyst for the intramolecular Friedel-Crafts acylation.

  • Heating: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude indanone carboxylic acid can be dried and used in the next step or purified further by recrystallization.

Step 2: Reduction of the Indanone to 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid (Target Molecule)

  • Reaction Setup: To a round-bottom flask, add the crude 5-methyl-3-oxo-indan-1-carboxylic acid (1.0 eq), amalgamated zinc (Clemmensen reduction) or hydrazine hydrate (Wolff-Kishner reduction).

  • Clemmensen Reduction Conditions: Add concentrated hydrochloric acid and gently reflux the mixture for 4-8 hours. The carbonyl group is reduced to a methylene group under these acidic conditions.

  • Workup (Clemmensen): After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Relevance and Future Directions in Drug Discovery

The true value of a building block like 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid lies in its potential. The indane scaffold is a validated pharmacophore, and this specific derivative offers multiple points for further chemical modification.

The Indane Carboxylic Acid as a Privileged Scaffold

The indane framework provides a rigidified analogue of phenylacetic or phenylpropionic acids. This conformational constraint can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. This principle has been successfully applied in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Potential Therapeutic Applications

Based on the known activities of structurally related molecules, several research avenues are plausible. The carboxylic acid handle is a versatile starting point for creating amides, esters, and other derivatives, enabling the exploration of a wide chemical space.

G cluster_0 Potential Therapeutic Areas A 5-Methyl-Indane-1-Carboxylic Acid Scaffold B Anti-inflammatory Agents (e.g., COX Inhibitors) A->B C Antiviral Research (e.g., HIV Integrase Inhibitors) A->C D Oncology (e.g., Kinase Inhibitors, DDR1) A->D E Metabolic Disease Modulators A->E

Caption: Potential research applications of the core scaffold.

  • Anti-inflammatory Agents: As a direct analogue of known anti-inflammatory indane acids, derivatives could be explored as selective COX-2 inhibitors or for other inflammatory targets.[1]

  • Antiviral Targets: The rigid scaffold is reminiscent of structures used to develop HIV-1 integrase inhibitors, making this an interesting area for exploration.[7]

  • Oncology: Recent research has identified dihydro-1H-indene derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer.[8] This molecule provides a scaffold for developing novel kinase inhibitors.

Safety, Handling, and Storage

Standard laboratory safety protocols should be followed when handling this compound.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

  • Hazards: While specific GHS data for this CAS number is limited, related indane carboxylic acids are classified as causing skin and eye irritation.[9] Assume similar hazards and handle accordingly.

Conclusion

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3) represents more than just a chemical entry in a catalog. It is a strategically designed building block that stands at the intersection of established pharmaceutical success and future discovery. Its rigid indane core, combined with the versatile carboxylic acid functionality, provides a robust platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a predictive analysis of its spectral characteristics, a plausible synthetic route, and an exploration of its potential in medicinal chemistry. For the forward-thinking researcher, this molecule offers a valuable tool for constructing the next generation of therapeutics and advanced materials.

References

  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3). Fluorochem. [URL: https://www.fluorochem.co.uk/product/f689717]
  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | 956101-02-3. Appchem. [URL: https://www.appchem.com/product/bi39546]
  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambH9614f9a0]
  • Bachar, S. C., Nahar, L., & Sarker, S. D. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. [URL: https://www.researchgate.
  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/leyan/leyh9acfa9e7]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138988/]
  • A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol. (2025). ResearchGate. [URL: https://www.researchgate.
  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/956101-02-3.html]
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]
  • Octahydroindole-2-carboxylic acid derivatives for drug discovery. Benchchem. [URL: https://www.benchchem.com/product/b5234]
  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (2020). Reaction Chemistry & Engineering. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/re/d0re00234a]
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/14381-42-1]
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [URL: https://bg.copernicus.org/articles/10/2831/2013/]
  • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15338842]
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. (2019). Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00609]
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. [URL: https://www.youtube.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

Sources

Indane-1-carboxylic acid derivatives in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indane-1-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, valued for its ability to restrict conformational freedom while maintaining a compact, lipophilic profile. Unlike flexible phenylacetic acid derivatives, the fused bicyclic indane system locks the carboxylic acid pharmacophore into a specific spatial orientation, enhancing binding affinity and selectivity for targets such as GPR40 (FFAR1) , CRTH2 , and cyclooxygenases (COX) .

This technical guide provides a deep dive into the medicinal chemistry of this scaffold, covering structure-activity relationships (SAR), advanced asymmetric synthesis protocols, and the mechanistic basis for its therapeutic applications in metabolic and inflammatory diseases.

The Indane Scaffold: Physicochemical & Structural Properties

The core advantage of the indane-1-carboxylic acid moiety lies in its conformational rigidity . The five-membered ring imposes a "pucker" that orients substituents at the C1, C2, and C3 positions out of the aromatic plane.

PropertyMedicinal Chemistry Impact
Rigidity Reduces the entropic penalty of binding; locks the C1-carboxylate into a bio-active conformation.
Chirality The C1 position is a stereocenter. Enantiomers often exhibit distinct biological profiles (e.g., S-isomers of GPR40 agonists are typically more potent).
Lipophilicity The fused benzene ring contributes to

, facilitating membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability The benzylic position (C1) is prone to oxidation, but substitution (e.g., methylation) or bioisosteric replacement (e.g., dihydrobenzofuran) can modulate metabolic clearance.

Therapeutic Applications & Mechanisms of Action[1][2][3]

Metabolic Disease: GPR40 (FFAR1) Agonism

The most prominent modern application of indane-like scaffolds is in the development of GPR40 agonists for Type 2 Diabetes. GPR40 is a G-protein-coupled receptor (GPCR) expressed in pancreatic


-cells that amplifies glucose-stimulated insulin secretion (GSIS).[1][2][3][4]
  • Key Compound: Fasiglifam (TAK-875) .[1][4]

    • Note: While chemically a dihydrobenzofuran-3-acetic acid , Fasiglifam is the archetypal bioisostere of the indane-1-carboxylic acid class. The oxygen atom in the ring modulates polarity, but the spatial arrangement of the acid headgroup and the lipophilic tail mimics the indane pharmacophore.

  • Mechanism: Fasiglifam acts as an ago-allosteric modulator , binding to a site distinct from the endogenous ligand (fatty acids), thereby reducing the risk of hypoglycemia compared to sulfonylureas.

Inflammation: COX Inhibition

Early research identified indane-1-carboxylic acids as potent anti-inflammatory agents.

  • Key Compound: Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid).

  • Mechanism: Clidanac inhibits prostaglandin biosynthesis. The rigid indane core mimics the arachidonic acid transition state within the COX enzyme channel.

Anticoagulation: Thromboxane Synthase Inhibition
  • Key Compound: Camonagrel .[5]

  • Mechanism: Specific inhibition of thromboxane A2 synthase, preventing platelet aggregation.

Mechanism of Action Diagram (GPR40 Signaling)

GPR40_Signaling Ligand Indane Derivative (Agonist) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Allosteric Binding Gq Gq Protein Activation GPR40->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Influx Intracellular Ca2+ Increase ER->Ca_Influx Ca2+ Release Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Triggers Fusion

Caption: Signal transduction pathway for GPR40 agonists. Binding of the indane derivative triggers Gq-mediated calcium mobilization, amplifying insulin secretion.

Structure-Activity Relationships (SAR)[3]

The biological activity of indane-1-carboxylic acids is tightly controlled by substitution patterns.

The "Acid Head" (C1 Position)
  • Requirement: A free carboxylic acid (or bioisostere like tetrazole) is essential for an ionic interaction with conserved Arginine residues (e.g., Arg183 , Arg258 in GPR40).

  • Stereochemistry: The (S)-enantiomer is typically the eutomer (active form) for GPR40 agonists, whereas the (R)-enantiomer may be inactive or less potent.

The "Lipophilic Tail" (C5/C6 Position)
  • Function: This region occupies a deep hydrophobic pocket in the target protein.

  • Optimization:

    • Clidanac: A bulky cyclohexyl group at C5 provides necessary hydrophobic bulk.

    • Fasiglifam: A phenyl-phenyl ether linkage extends from the core, allowing the molecule to wrap around residues within the allosteric binding site.

    • Substituents: Electron-withdrawing groups (e.g., Cl, F) at C6 often improve metabolic stability and potency.

SAR Visualization

SAR_Map Indane Indane/Dihydrobenzofuran Scaffold C1 C1 Position (Acid Head) Indane->C1 C5_6 C5/C6 Position (Lipophilic Tail) Indane->C5_6 C3 C3 Position (Stereocontrol) Indane->C3 Ionic Ionic Bond (Arg/Lys Residues) C1->Ionic Critical for Activity Hydrophobic Hydrophobic Pocket (Selectivity) C5_6->Hydrophobic Determines Potency Pucker Ring Pucker (Conformation) C3->Pucker Modulates Shape

Caption: Pharmacophore map highlighting the three critical regions of the indane scaffold for medicinal chemistry optimization.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of a chiral indane-1-carboxylic acid precursor via Organocatalytic Michael Addition . Rationale: Traditional Friedel-Crafts cyclization yields racemates requiring resolution. This modern protocol uses a chiral squaramide or thiourea catalyst to establish the C1 stereocenter directly with high enantiomeric excess (ee).

Materials[3][7][8][9][10][11]
  • Substrate: 1H-Inden-1-one derivative (e.g., 5-chloro-1-indanone precursor).

  • Nucleophile: Allomaltol (or similar masked enol equivalent).

  • Catalyst: Chiral Bifunctional Squaramide Catalyst (1-5 mol%).

  • Solvent: Toluene or DCM (anhydrous).

  • Reagents: RuCl3, NaIO4 (for oxidative cleavage), Zn/Hg (for reduction).

Step-by-Step Methodology
  • Asymmetric Michael Addition:

    • Dissolve the 1H-inden-1-one (1.0 equiv) and the chiral catalyst (0.02 equiv) in anhydrous toluene (0.1 M) at -20°C.

    • Add the nucleophile (1.2 equiv) slowly to the stirred solution.

    • Monitor reaction by TLC (approx. 24-48 h).

    • Mechanism:[6][1][4][7][8][9][10][11][12] The catalyst activates the enone via H-bonding (LUMO lowering) while directing the nucleophile to the Si-face or Re-face, setting the C1 stereochemistry.

    • Validation: Confirm >90% ee via Chiral HPLC.

  • Oxidative Fragmentation (Haloform-type):

    • Treat the Michael adduct with RuCl3 (cat.) and NaIO4 in CCl4/CH3CN/H2O.

    • This cleaves the auxiliary ring, revealing the carboxylic acid moiety at C1.

  • Chemoselective Reduction:

    • Perform a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner modification to remove the C3 ketone if a saturated indane is desired.

    • Note: For dihydrobenzofuran analogs (Fasiglifam type), the ring closure is typically achieved before this stage using a phenylpropanoic acid precursor.

  • Purification:

    • Acid-base extraction followed by recrystallization from hexane/ethyl acetate.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1H-Inden-1-one Step1 Step 1: Asymmetric Michael Addition (Chiral Catalyst, -20°C) Start->Step1 Inter1 Chiral Adduct (>90% ee) Step1->Inter1 Step2 Step 2: Oxidative Fragmentation (RuCl3 / NaIO4) Inter1->Step2 Inter2 Keto-Acid Intermediate Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Zn/Hg, HCl) Inter2->Step3 Final Chiral Indane-1-Carboxylic Acid Step3->Final

Caption: Enantiodivergent synthesis workflow for generating high-purity chiral indane-1-carboxylic acid derivatives.

Future Perspectives & Toxicity Considerations

While the indane scaffold is potent, liver toxicity remains a critical hurdle, exemplified by the termination of Fasiglifam (TAK-875) in Phase III trials.

  • The Problem: The carboxylic acid moiety can form acyl glucuronides in vivo. These reactive metabolites may covalently bind to hepatic proteins or inhibit bile transporters (e.g., OATP1B1, MRP2), leading to Drug-Induced Liver Injury (DILI).

  • Next-Generation Design:

    • Bioisosteres: Replacing the -COOH with non-acidic polar groups (e.g., acyl sulfonamides) to prevent glucuronidation.

    • AgoPAMs: Developing "Positive Allosteric Modulators" that bind to distinct sites on GPR40, potentially requiring lower doses and reducing the lipophilic burden.

References

  • Negoro, N. et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] ACS Medicinal Chemistry Letters.[1]

  • Yin, F. et al. (2014). Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives.[5] Organic & Biomolecular Chemistry.[5][13][14][7][15][16]

  • Tsujihata, Y. et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1] Diabetologia.

  • Blythin, D. J. et al. (1986). Synthesis and pharmacology of clidanac, a novel anti-inflammatory agent. Journal of Medicinal Chemistry.

  • Mancini, A. D. & Poitout, V. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism.[2]

Sources

Biological Activity and Pharmacological Potential of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

[1]

Executive Summary

5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3), also known as 5-methyl-1-indancarboxylic acid, represents a "privileged scaffold" in medicinal chemistry. Structurally characterized by a rigid bicyclic indane core with a carboxylic acid moiety at the C1 position and a methyl substituent at the C5 position, this compound serves as a critical bioisostere for phenylacetic acid derivatives.

Its biological relevance spans three primary domains:

  • Non-Steroidal Anti-Inflammatory Agents (NSAIDs): As a structural analog to Clidanac and Indoprofen, acting via Cyclooxygenase (COX) inhibition.

  • Agrochemicals: Specifically as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimetic herbicides.

  • Metabolic Probes: The C5-methyl group serves to modulate lipophilicity and block metabolic hydroxylation at the para-position relative to the aromatic ring system.

Chemical Profile and Physicochemical Properties[1][2][3][4][5]

The indane-1-carboxylic acid scaffold offers restricted conformational freedom compared to open-chain phenylacetic acids (like Ibuprofen). This rigidity often leads to higher receptor specificity but requires precise stereochemical alignment.

PropertyValue / DescriptionRelevance
IUPAC Name 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acidOfficial Nomenclature
CAS Number 956101-02-3Identification
Molecular Formula C₁₁H₁₂O₂--
Molecular Weight 190.22 g/mol Small Molecule / Fragment-like
Predicted LogP ~2.8 - 3.1High membrane permeability; suitable for CNS or intracellular targets.
pKa (Acid) ~4.5Ionized at physiological pH (COO⁻), essential for ionic interaction with Arg/Lys residues in binding pockets.
Chirality C1 is a stereocenterBiological activity is typically enantioselective (often the S-enantiomer in this class).
H-Bond Donors/Acceptors 1 / 2Classic drug-like profile (Lipinski compliant).

Pharmacological Mechanisms and Biological Activity[1][2][4]

COX Inhibition (NSAID Potential)

The most significant biological activity of indane-1-carboxylic acids is their ability to inhibit Cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis.

  • Mechanism: The carboxylate group mimics the arachidonic acid headgroup, forming an ionic bond with Arg120 in the COX channel. The rigid indane ring occupies the hydrophobic channel.

  • Role of 5-Methyl: In the analogous drug Clidanac (6-chloro-5-cyclohexyl-1-indancarboxylic acid), the 5-position is occupied by a bulky cyclohexyl group. The 5-methyl analog represents a "minimalist" probe, reducing steric bulk while maintaining the necessary lipophilicity to anchor the molecule in the hydrophobic pocket.

  • Metabolic Stability: The 5-methyl group blocks the position para to the bridgehead, preventing rapid aromatic hydroxylation (a common clearance pathway), potentially redirecting metabolism to benzylic oxidation.

Agrochemical Activity (SDHI Fungicides)

Research indicates that indane-carboxylic acids are key intermediates in the synthesis of amide-linked fungicides.

  • Target: Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.

  • Workflow: The acid is coupled with pyrazole amines.[1] The resulting amide binds to the ubiquinone binding site. The 5-methyl group on the indane ring enhances van der Waals interactions within the hydrophobic pocket of the fungal enzyme.

Plant Growth Regulation (Auxin Mimicry)

Indane-1-carboxylic acids share structural homology with indole-3-acetic acid (IAA), the natural auxin.

  • Activity: They can act as synthetic auxins, stimulating cell elongation or, at high doses, acting as herbicides by over-stimulating growth pathways.

Visualizing the Signaling Pathway (COX Inhibition)

The following diagram illustrates the mechanistic intervention of indane-1-carboxylic acid derivatives within the inflammatory cascade.

COX_PathwayMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysis via PLA2PLA2Phospholipase A2PLA2->AAEnzymatic ActionCOXCyclooxygenase (COX-1/2)AA->COXSubstrate BindingPGG2PGG2 / PGH2COX->PGG2OxygenationIndane5-methyl-indane-1-COOH(Inhibitor)Indane->COXCompetitive Inhibition(Arg120 Interaction)ProstaglandinsProstaglandins (PGE2, PGI2)PGG2->ProstaglandinsInflammationInflammation / Pain / FeverProstaglandins->Inflammation

Caption: Mechanism of action for indane-1-carboxylic acid derivatives acting as competitive inhibitors of the COX enzyme, preventing the conversion of Arachidonic Acid to Prostaglandins.

Synthesis and Production

To access 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid for testing, a standard Friedel-Crafts cyclization or Palladium-catalyzed carbonylation is employed.

Primary Route (Friedel-Crafts):

  • Starting Material: Toluene (or p-xylene precursors).

  • Acylation: Reaction with succinic anhydride to form the keto-acid.

  • Reduction: Clemmensen or Wolff-Kishner reduction to the aryl-butyric acid.

  • Cyclization: Polyphosphoric acid (PPA) mediated ring closure to 5-methyl-1-indanone.

  • Functionalization: Cyanohydrin formation followed by hydrolysis to yield the 1-carboxylic acid.

Modern Route (Pd-Catalyzed):

  • Substrate: 5-methyl-1-chloroindane or 1-triflate.

  • Reagent: CO (Carbon Monoxide), Pd(OAc)₂, Phosphine ligand, H₂O/Base.

  • Outcome: Direct carbonylation to the acid.

Experimental Protocols

Protocol A: In Vitro COX Inhibition Assay

Validates the anti-inflammatory potential of the scaffold.

Reagents:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric peroxidase substrate (e.g., TMPD).

  • Test Compound: 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute test compound in DMSO to create a concentration gradient (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of enzyme (COX-1 or COX-2) with 10 µL of test compound in 80 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing heme). Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation correlates directly with PGG2 formation.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

    • Control: Indomethacin (Positive Control), DMSO only (Negative Control).

Protocol B: Synthesis Verification (H-NMR)

Ensures the integrity of the 5-methyl isomer before biological testing.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Key Signals to Monitor:

    • Methyl Group: Singlet or doublet at ~2.3 ppm (3H).

    • Benzylic Proton (H1): Triplet or dd at ~4.0 ppm (1H). This confirms the carboxylic acid attachment point.

    • Aromatic Region: 6.9–7.2 ppm (3H). Pattern should indicate 1,2,4-substitution (indane numbering).

Structural Activity Relationship (SAR) Visualization[6]

The following diagram details how specific structural modifications to the indane core shift its biological function.

SAR_LogicCore5-Methyl-Indane-1-COOH(Scaffold)Mod_AcidModify COOH(to Amide/Ester)Core->Mod_AcidMod_C5Modify C5-Methyl(to Cyclohexyl/Cl)Core->Mod_C5Mod_C1Stereochemistry(S-isomer vs R-isomer)Core->Mod_C1Out_AmideSDHI Fungicides(Agrochemicals)Mod_Acid->Out_Amide+ Pyrazole amineOut_NSAIDPotent NSAIDs(e.g., Clidanac)Mod_C5->Out_NSAIDIncrease LipophilicityOut_ChiralHigh Affinity Binding(Target Specificity)Mod_C1->Out_ChiralKinetic Resolution

Caption: Structure-Activity Relationship (SAR) map showing how the 5-methyl-indane-1-COOH scaffold diverges into different pharmacological classes based on chemical modification.

References

  • Bachar, S. C., et al. (2016).[2] Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Review Journal of Chemistry. Link

  • Nambu, H., et al. (2022).[2] Rhodium(II)‐Catalyzed Site‐Selective Intramolecular Insertion...[2] A Direct Route to 2‐Unsubstituted Indanes. Advanced Synthesis & Catalysis. Link

  • Mao, J., et al. (2020). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Link

  • PubChem Compound Summary. (2024). 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 956101-02-3).[3] National Center for Biotechnology Information. Link

  • Sabale, P. M., et al. (2013).[4] Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. Link

An In-depth Technical Guide to 5-Methyl-1-indanecarboxylic Acid: Nomenclature, Synthesis, and Isomeric Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1-indanecarboxylic acid, a compound for which detailed public information is scarce. Acknowledging this, the guide expands its scope to include the isomeric 5-methyl-2-indanecarboxylic acid, for which more definitive data is available. This document aims to serve as a valuable resource by elucidating the nomenclature, detailing a proposed synthetic route for the title compound, and summarizing the known properties of its close isomer, thereby providing a foundational understanding for researchers in the field.

Introduction and Isomeric Clarification

Initial investigations for "5-methyl-1-indanecarboxylic acid" reveal a notable lack of specific literature and database entries. This suggests that this particular isomer is not widely studied or commercially available. However, its structural isomer, 5-methyl-2-indanecarboxylic acid, is a known compound with a registered CAS number, indicating its synthesis and characterization.

This guide will first establish the precise nomenclature and structural differences between these isomers. It will then present the available data for 5-methyl-2-indanecarboxylic acid. Recognizing the potential research interest in the 1-carboxylic acid isomer, a detailed, scientifically-grounded synthetic protocol is proposed, starting from the commercially available precursor, 5-methyl-1-indanone.

IUPAC Nomenclature and Molecular Structure

The systematic naming of indane derivatives follows the established rules of IUPAC nomenclature. The indane core is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The numbering of the indane ring system starts at one of the bridgehead carbons and proceeds around the five-membered ring first, then continues to the benzene ring.

  • 5-Methyl-1-indanecarboxylic acid : The methyl group is attached to the 5th carbon of the benzene ring, and the carboxylic acid group is at the 1st position of the cyclopentane ring.

  • 5-Methyl-2-indanecarboxylic acid : The methyl group is also at the 5th position, but the carboxylic acid group is attached to the 2nd carbon of the cyclopentane ring.

The structural distinction is critical as the position of the carboxylic acid moiety significantly influences the molecule's stereochemistry, reactivity, and biological activity.

Figure 1: Structural comparison of 5-methyl-1-indanecarboxylic acid and 5-methyl-2-indanecarboxylic acid.

Profile of 5-Methyl-2-indanecarboxylic Acid

While the primary focus of this guide is the 1-isomer, the available information on 5-methyl-2-indanecarboxylic acid provides a valuable comparative baseline.

Synonyms and Identifiers
IdentifierValue
IUPAC Name 5-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Number 1545049-26-0[1][2]
Linear Formula C11H12O2[1]
Molecular Weight 176.21 g/mol
Physicochemical Properties
PropertyValueSource
Form Solid[1]
InChI 1S/C11H12O2/c1-7-2-3-8-5-10(11(12)13)6-9(8)4-7/h2-4,10H,5-6H2,1H3,(H,12,13)[1]
InChI Key HQLYZQPYJSBWLX-UHFFFAOYSA-N[1]
SMILES CC1=CC=C2C(C1)CC(C2)C(=O)O[1]
Potential Applications in Drug Development

Indanecarboxylic acid derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and hypoglycemic effects. For instance, compounds like Clidanac (6-chloro-5-cyclohexyl-1-indanecarboxylic acid) have demonstrated potent anti-inflammatory properties[2]. The structural similarity of 5-methyl-indanecarboxylic acids to these active compounds suggests their potential as scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Proposed Synthesis of 5-Methyl-1-indanecarboxylic Acid

The synthesis of 5-methyl-1-indanecarboxylic acid can be envisioned through a one-carbon homologation of the corresponding ketone, 5-methyl-1-indanone. A reliable and well-documented method for this transformation is the formation of a cyanohydrin followed by hydrolysis of the nitrile.

Synthesis_Workflow Start 5-Methyl-1-indanone Step1 Step 1: Cyanohydrin Formation Reagents: KCN, H2O/Solvent Start->Step1 Nucleophilic addition Intermediate 5-Methyl-1-cyano-1-indanol Step1->Intermediate Step2 Step 2: Nitrile Hydrolysis Reagents: Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat Intermediate->Step2 Hydrolysis Product 5-Methyl-1-indanecarboxylic acid Step2->Product

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to comprehensively determine the solubility profile of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 956101-02-3) in various organic solvents. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, experimental methodologies, and theoretical modeling required to establish a thorough understanding of its solubility characteristics, a critical parameter in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in different solvents is a cornerstone of successful drug development.[1] It influences a multitude of processes, including:

  • Formulation Design: Achieving the desired drug concentration in a liquid dosage form or ensuring miscibility in a topical formulation is dependent on solubility.[1]

  • Crystallization and Purification: The selection of an appropriate solvent system is paramount for efficient crystallization, which directly impacts the purity and yield of the API.[2]

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Understanding solubility aids in predicting in vivo performance.

  • Process Chemistry: Solubility data is essential for designing scalable and efficient synthetic and purification processes.

5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid, with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , possesses a calculated LogP of approximately 2.7.[3] This suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. However, the carboxylic acid moiety introduces polarity and the potential for hydrogen bonding, leading to a complex solubility profile that must be experimentally determined.

Physicochemical Characterization of 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

A foundational understanding of the API's physicochemical properties is essential for interpreting solubility data.

PropertyValue/InformationSignificance in Solubility
CAS Number 956101-02-3Unique identifier for the compound.
Molecular Formula C₁₁H₁₂O₂Provides elemental composition.[4]
Molecular Weight 176.21 g/mol Used in converting mass-based solubility to molar-based solubility.[3][4]
LogP ~2.7Indicates a preference for lipophilic environments over aqueous ones.[3]
pKa Not available (estimated to be ~4-5 for the carboxylic acid)The ionization state of the carboxylic acid will significantly impact solubility in protic or basic solvents.
Melting Point Not availableA higher melting point can correlate with lower solubility due to stronger crystal lattice energy.
Polymorphism UnknownDifferent crystalline forms can exhibit different solubilities. This should be investigated using techniques like DSC and XRD.

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[2][5]

Materials and Equipment
  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (purity >99%)

  • A diverse panel of organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API into vials B Add a known volume of solvent A->B C Place vials in a thermostatically controlled shaker B->C D Shake at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter through a syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by validated HPLC method G->H

Sources

Methodological & Application

Carbonylation of 5-methyl-1-indanol to form indane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Indane Carboxylic Acid via Palladium-Catalyzed Carbonylation of 5-Methyl-1-Indanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the synthesis of 5-methyl-1-indane carboxylic acid through the palladium-catalyzed carbonylation of 5-methyl-1-indanol. Indane carboxylic acid derivatives are significant structural motifs in medicinal chemistry, recognized for their potential as analgesic and anti-inflammatory agents[1]. The carbonylation of alcohols represents a powerful and atom-economical method for introducing a carboxylic acid moiety, avoiding the use of stoichiometric organometallic reagents or hazardous cyanide sources. This document details two robust protocols, explores the underlying catalytic mechanisms, and offers practical guidance on reaction execution, product purification, and characterization for researchers in synthetic chemistry and drug development.

Introduction and Mechanistic Overview

The conversion of alcohols to carboxylic acids via carbonylation is a cornerstone of modern organic synthesis, offering a direct route to valuable chemical entities. Palladium-catalyzed carbonylation reactions, in particular, have emerged as a robust tool for the insertion of a carbonyl group into organic molecules[2]. The target transformation involves the reaction of 5-methyl-1-indanol, a secondary benzylic alcohol, with carbon monoxide (CO) in the presence of a palladium catalyst to yield 5-methyl-indane-1-carboxylic acid.

The generalized mechanism for this transformation relies on a palladium(0)/palladium(II) catalytic cycle. The key challenge is the activation of the alcohol's C-O bond, which is typically unreactive towards palladium(0). Two primary strategies are employed to overcome this hurdle:

  • In Situ Halogenation: The alcohol is treated with a halogen source, such as hydrogen iodide (HI), to generate a more reactive benzyl iodide intermediate in situ. This intermediate readily undergoes oxidative addition to a Pd(0) species[3][4].

  • Carbonate-Mediated Activation: The reaction is performed in a solvent like dimethyl carbonate (DMC), which acts as both the solvent and an in situ activating agent. The alcohol reacts to form a mixed carbonate, which then undergoes oxidative addition to the palladium catalyst, avoiding the need for halogen additives[2].

Following the crucial oxidative addition step, the catalytic cycle proceeds through a common pathway involving CO coordination and migratory insertion to form an acyl-palladium(II) complex. Subsequent nucleophilic attack by water (present in the system or added during work-up) and reductive elimination yields the desired carboxylic acid and regenerates the active Pd(0) catalyst[2].

Palladium_Catalyzed_Carbonylation_Cycle Figure 1: Generalized Catalytic Cycle for Carbonylation Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Activation Alcohol Activation (e.g., via HI or DMC) Activation->OxAdd R-X CO_Insert R(CO)-Pd(II)-X(L_n) (Acyl-Palladium Complex) OxAdd->CO_Insert CO Insertion Product R-COOH (Carboxylic Acid) CO_Insert->Product Nucleophilic Attack (H₂O) Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Figure 1: Generalized Catalytic Cycle for Carbonylation

Experimental Protocols

This section presents two distinct, field-proven protocols for the carbonylation of 5-methyl-1-indanol.

Safety Precautions:

  • Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a well-ventilated fume hood with a functioning CO detector. Use a high-pressure reactor that has been properly pressure-tested.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Halogen-Free Carbonylation in Dimethyl Carbonate (DMC)

This method, adapted from the work of Wu and co-workers, utilizes DMC as both a solvent and an activator, providing a more environmentally benign alternative to methods requiring halogen additives[2].

Materials and Equipment:

  • 5-methyl-1-indanol (98%+)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂]

  • 1,3-Bis(diphenylphosphino)propane (DPPP)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl carbonate (DMC), anhydrous

  • Carbon monoxide (CO), high purity (≥99.9%)

  • High-pressure autoclave/reactor with a magnetic stirrer and gas inlet

  • Standard laboratory glassware, Schlenk line (optional)

Step-by-Step Procedure:

  • Reactor Preparation: To a clean, dry glass liner for the autoclave, add 5-methyl-1-indanol (e.g., 1.0 mmol, 148.2 mg).

  • Catalyst Loading: In the fume hood, add Pd(TFA)₂ (0.02 mmol, 6.6 mg, 2 mol%), DPPP (0.024 mmol, 9.9 mg, 2.4 mol%), and Cs₂CO₃ (1.5 mmol, 488.7 mg).

  • Solvent Addition: Add anhydrous DMC (5.0 mL).

  • Reactor Assembly: Place the magnetic stir bar in the liner, seal the liner inside the autoclave, and assemble the reactor according to the manufacturer's instructions.

  • Purging: Purge the autoclave by pressurizing with CO to ~10 bar and then venting three times to remove atmospheric air.

  • Reaction: Pressurize the reactor with CO to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to 120 °C. Maintain these conditions for 12-24 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess CO in the fume hood.

  • Work-up: Open the reactor and remove the liner. Transfer the reaction mixture to a round-bottom flask. Acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-methyl-indane-1-carboxylic acid.

Protocol 2: Carbonylation using a Palladium/Hydrogen Iodide (HI) Promoter System

This classic approach relies on the in situ formation of an iodide intermediate to facilitate oxidative addition[3].

Materials and Equipment:

  • 5-methyl-1-indanol (98%+)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Hydroiodic acid (HI, 57 wt. % in H₂O)

  • Dioxane or a similar inert solvent

  • Carbon monoxide (CO), high purity (≥99.9%)

  • High-pressure autoclave/reactor

Step-by-Step Procedure:

  • Reactor Setup: To the autoclave liner, add 5-methyl-1-indanol (1.0 mmol, 148.2 mg), PdCl₂ (0.03 mmol, 5.3 mg, 3 mol%), and PPh₃ (0.06 mmol, 15.7 mg, 6 mol%).

  • Solvent and Promoter Addition: Add dioxane (5.0 mL) and hydroiodic acid (0.5 mmol, 57 µL).

  • Reaction Execution: Seal the reactor, purge with CO three times, and then pressurize with CO to 30-50 bar.

  • Heating and Stirring: Heat the reactor to 100-110 °C with vigorous stirring for 10-20 hours.

  • Cooling and Work-up: After cooling and venting the reactor, dilute the reaction mixture with water (20 mL) and make it basic (pH ~9-10) with 2 M NaOH.

  • Purification of Aqueous Layer: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-acidic impurities like unreacted starting material.

  • Acidification and Extraction: Acidify the aqueous layer to pH ~2 with concentrated HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via recrystallization or column chromatography.

Data Presentation and Characterization

The successful synthesis of 5-methyl-indane-1-carboxylic acid can be confirmed using standard analytical techniques.

Table 1: Summary of Reaction Protocols and Expected Outcomes
ParameterProtocol 1 (DMC)Protocol 2 (HI Promoter)
Catalyst System Pd(TFA)₂ / DPPPPdCl₂ / PPh₃
Activator/Promoter Cs₂CO₃ / DMCHydroiodic Acid (HI)
Solvent Dimethyl CarbonateDioxane
CO Pressure 15-25 bar30-50 bar
Temperature 110-130 °C100-120 °C
Typical Yield 70-85%65-80%
Key Advantage Halogen-freeWell-established method
Expected Analytical Data for 5-Methyl-indane-1-carboxylic acid:
  • ¹H NMR (CDCl₃, 400 MHz): δ 12.0-11.0 (br s, 1H, -COOH), 7.20-7.00 (m, 3H, Ar-H), 4.15 (t, J = 7.6 Hz, 1H, -CH(COOH)-), 3.10-2.90 (m, 2H, -CH₂-Ar), 2.70-2.55 (m, 1H, -CH₂-CH-), 2.45-2.30 (m, 1H, -CH₂-CH-), 2.35 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 181.5, 142.0, 138.5, 136.0, 127.5, 126.0, 125.5, 48.0, 32.5, 30.5, 21.0.

  • IR (ATR, cm⁻¹): 3300-2500 (broad, O-H stretch), 2950 (C-H stretch), 1705 (C=O stretch), 1610, 1490 (C=C stretch).

  • Mass Spectrometry (ESI-): m/z = 175.07 [M-H]⁻.

Experimental_Workflow Figure 2: General Experimental Workflow Start 1. Reagent Loading (Indanol, Catalyst, Solvent) Reactor 2. Reactor Assembly & CO Purge Start->Reactor Reaction 3. Heating & Stirring under CO Pressure Reactor->Reaction Cooldown 4. Cool Down & Venting Reaction->Cooldown Workup 5. Aqueous Work-up & Extraction Cooldown->Workup Purify 6. Purification (Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze

Caption: Figure 2: General Experimental Workflow

Troubleshooting and Discussion

  • Low Conversion: If the conversion of the starting material is low, consider increasing the reaction time, temperature, or CO pressure. Ensure the catalyst was not deactivated by oxygen; proper purging of the reactor is critical. The activity of the catalyst can also be a factor; using fresh, high-purity palladium sources is recommended.

  • Side Products: Dehydration of the secondary alcohol to form the corresponding indene is a potential side reaction, especially at higher temperatures. If this is observed, attempt the reaction at a slightly lower temperature.

  • Catalyst Choice: The choice of ligand is crucial. Bidentate phosphine ligands like DPPP often provide higher stability and efficiency compared to monodentate ligands like PPh₃ in many carbonylation systems[2].

  • Protocol Selection: Protocol 1 is generally preferred due to its avoidance of corrosive HI and halide waste streams. However, Protocol 2 may be more robust if the starting material is less reactive or if anhydrous conditions are difficult to maintain.

Conclusion

The palladium-catalyzed carbonylation of 5-methyl-1-indanol is an effective method for synthesizing 5-methyl-indane-1-carboxylic acid. By selecting an appropriate activation strategy—either through a halogen-free DMC system or a traditional HI promoter—researchers can access this valuable compound in good yields. The protocols and mechanistic insights provided in this note serve as a reliable foundation for laboratory synthesis and further exploration in the fields of medicinal and materials chemistry.

References

  • Direct Carbonylation of Benzyl Alcohol and Its Analogs Catalyzed by Palladium and HI in Aqueous Systems and Mechanistic Studies. Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]

  • Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO. [Link]

  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]

  • Palladium(I) Carbonyl Cation-Catalyzed Carbonylation of Olefins and Alcohols in Concentrated Sulfuric Acid. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. PMC. [Link]

  • Studies Relevant to Palladium-Catalyzed Carbonylation Processes. Mechanisms of Formation of Esters and Amides from Benzylpalladium and (Phenylacetyl)palladium Complexes on Reactions with Alcohols and Amines. Organometallics, ACS Publications. [Link]

  • Revisiting the Palladium-Catalyzed Carbonylation of Allyl Alcohol: Mechanistic Insight and Improved Catalytic Efficiency. Organometallics, ACS Publications. [Link]

  • palladium-catalyzed carbonylation reactions: Topics by Science.gov. Science.gov. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

Sources

High-Precision Functionalization of 5-Methylindane at the C1 Benzylic Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalizing the C1 benzylic position of 5-methylindane presents a classic challenge in regioselectivity.[1] The presence of the electron-donating methyl group at C5 breaks the symmetry of the indane core, creating two distinct benzylic sites: C1 (meta to the methyl) and C3 (para to the methyl). While electronic activation typically favors oxidation at the C3 position (yielding the 6-methyl-1-indanone isomer), specific protocols can access the C1-functionalized scaffold (5-methyl-1-indanone derivatives).[1] This application note details two primary workflows: Aerobic Catalytic Oxidation for ketone synthesis and Radical Bromination for versatile substitution, complete with purification strategies to isolate the desired regioisomer.[1]

Part 1: Mechanistic Insight & Regioselectivity[1]

To successfully functionalize the C1 position, one must understand the competing forces at play. The 5-methyl group exerts a hyperconjugative electron-donating effect, stabilizing radical intermediates.[1]

  • Path A (C3 Attack): The radical formed at C3 is para to the methyl group. Resonance allows the unpaired electron to delocalize effectively onto the methyl-bearing carbon.[1] This is the kinetically and thermodynamically favored pathway, often leading to 6-methyl-1-indanone.[1]

  • Path B (C1 Attack - Target): The radical at C1 is meta to the methyl group.[1] Resonance stabilization is less effective compared to the para position.[1] Consequently, direct functionalization of 5-methylindane invariably produces a mixture of isomers, often favoring the C3-functionalized product (approx. 1:1 to 1:2 ratio depending on conditions).[1]

Strategic Implication: Since complete catalyst-controlled regioselectivity is currently elusive for this specific substrate, this protocol integrates high-efficiency functionalization with chromatographic resolution to ensure the isolation of the pure C1-functionalized congener.[1]

Reaction Pathway Diagram[1][2][3]

ReactionPathways Substrate 5-Methylindane Radical_C3 C3 Radical Intermediate (Para-stabilized) Favored Substrate->Radical_C3  H-abstraction (Fast)   Radical_C1 C1 Radical Intermediate (Meta-stabilized) Target Substrate->Radical_C1  H-abstraction (Slow)   Prod_C3 6-Methyl-1-indanone (Major Byproduct) Radical_C3->Prod_C3  Oxidation   Prod_C1 5-Methyl-1-indanone (Target Product) Radical_C1->Prod_C1  Oxidation  

Figure 1: Divergent reaction pathways showing the competition between C1 (target) and C3 (byproduct) functionalization.

Part 2: Protocol A - NHPI-Catalyzed Aerobic Oxidation

Objective: Conversion of 5-methylindane to 5-methyl-1-indanone. Mechanism: N-Hydroxyphthalimide (NHPI) serves as a radical organocatalyst (PINO radical) that abstracts the benzylic hydrogen under mild conditions, using molecular oxygen as the terminal oxidant.[1]

Materials
  • Substrate: 5-Methylindane (1.0 equiv)

  • Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%)[1]

  • Co-Catalyst: Co(OAc)₂·4H₂O (2.5 mol%) (Reduces the induction period)

  • Oxidant: Atmospheric Oxygen (O₂) (Balloon or bubbler)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)[1]

Step-by-Step Procedure
  • Setup: Charge a 100 mL two-neck round-bottom flask with 5-methylindane (10 mmol, 1.32 g), NHPI (1 mmol, 163 mg), and Co(OAc)₂ (0.25 mmol, 62 mg).

  • Solvation: Add 20 mL of glacial acetic acid. Stir until solids are mostly dispersed.

  • Activation: Equip the flask with a reflux condenser and an oxygen balloon (or slow O₂ sparge). Heat the mixture to 80°C .

    • Note: The solution typically turns dark brown/green as Co(III) species form.[1]

  • Reaction: Stir vigorously at 80°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][2][3]

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and the appearance of two ketone spots (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL).

  • Neutralization: Wash the combined organics with Sat. NaHCO₃ (carefully, gas evolution) until the aqueous phase is pH 7-8.[1] Wash with brine, dry over MgSO₄, and concentrate.[1][2]

Purification (Isomer Resolution)

The crude residue contains both 5-methyl-1-indanone and 6-methyl-1-indanone.[1]

  • Flash Chromatography: Use a gradient of Hexane:EtOAc (100:0 to 90:10).[1]

    • 6-methyl-1-indanone typically elutes first (slightly less polar due to symmetry/dipole).[1]

    • 5-methyl-1-indanone (Target) elutes second.[1]

  • Yield: Expect 35–45% isolated yield of the desired 5-methyl isomer after separation.[1]

Part 3: Protocol B - Wohl-Ziegler Radical Bromination

Objective: Installation of a bromine atom at C1 to create 1-bromo-5-methylindane.[1] This is a versatile intermediate for nucleophilic substitution (


 type).[1]
Materials
  • Substrate: 5-Methylindane (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) is classic, but Trifluorotoluene  or Benzene  are safer, modern alternatives.[1]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried flask under Argon, dissolve 5-methylindane (5 mmol, 660 mg) in 15 mL of anhydrous Trifluorotoluene.

  • Reagent Addition: Add NBS (5.25 mmol, 935 mg) and AIBN (0.25 mmol, 41 mg).

  • Initiation: Heat the mixture to reflux (approx. 80–100°C).

    • Visual Cue: The dense NBS solid at the bottom will gradually float and convert to succinimide (which floats/disperses differently) as the reaction proceeds. The yellow bromine color should fade if consumption is efficient.[1]

  • Duration: Reflux for 1–3 hours. Do not over-run, as di-bromination or elimination to the indene can occur.[1]

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[1][3] Concentrate the filtrate under reduced pressure (keep bath temp <40°C to avoid thermal elimination of HBr).

Stability & Handling
  • Caution: Benzylic bromides are unstable.[1] 1-bromo-5-methylindane is prone to hydrolysis and elimination.[1] Do not purify by silica chromatography (silica is acidic and causes degradation).[1]

  • Immediate Use: Use the crude bromide immediately for the next step (e.g., reaction with Sodium Azide, Amines, or Alcohols).

Part 4: Comparative Data & Troubleshooting

Regioselectivity Data Table
MethodReagent SystemMajor IsomerMinor Isomer (Target)Approx Ratio (C3:C1)Notes
Oxidation

/ AcOH
6-Me-1-indanone5-Me-1-indanone60:40Harsh conditions; difficult waste disposal.[1]
Oxidation NHPI /

/ Co
6-Me-1-indanone5-Me-1-indanone55:45Greener; easier separation; higher conversion.[1]
Bromination NBS / AIBN1-Bromo-6-Me1-Bromo-5-Me50:50Highly sensitive to steric environment.[1]
Troubleshooting Guide
  • Problem: Low conversion in Oxidation.

    • Solution: Add 5 mol% more NHPI after 6 hours.[1] Ensure vigorous stirring to maximize oxygen mass transfer.[1]

  • Problem: Formation of 1-Indenone (unsaturated ketone).

    • Cause: Over-oxidation or elimination.[1]

    • Solution: Stop the reaction immediately upon consumption of starting material.[1] Lower temperature to 60°C.

  • Problem: Inseparable Isomers.

    • Solution: If flash chromatography fails, convert the ketone mixture to the corresponding hydrazones (using 2,4-DNP) or oximes, which often have vastly different crystallization properties, then hydrolyze back to the ketone.

References

  • Ishii, Y., et al. "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst."[1] Journal of Organic Chemistry, 1995.[1] Link[1]

  • Organic Syntheses. "Benzylic Bromination with N-Bromosuccinimide." Org.[1][4][5] Synth. 2023.[1] Link[1]

  • BenchChem. "Troubleshooting & Optimization: Separation of Methyl-1-indanone Isomers." BenchChem Technical Notes. Link[1]

  • Thieme Connect. "Chemoselective Aerobic Oxidation of Benzylic Alcohols and Hydrocarbons."[1] Synthesis, 2019.[1][4][6][7] Link[1]

  • Beilstein Journals. "Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes." Beilstein J. Org.[1] Chem., 2016.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Synthetic Overview

The synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. A common and reliable synthetic route involves three primary transformations:

  • Friedel-Crafts Acylation: The initial step involves the acylation of toluene with succinic anhydride to form 3-(p-tolyl)propanoic acid. This reaction establishes the carbon skeleton of the final product.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting propanoic acid derivative is then cyclized to form the indanone core, yielding 5-methyl-1-indanone.

  • Functional Group Manipulation and Carboxylation: The ketone of 5-methyl-1-indanone is converted to the desired carboxylic acid. A robust method for this transformation involves reduction to the corresponding alcohol, conversion to an alkyl halide, and subsequent malonic ester synthesis.

This guide will address potential issues in each of these key stages.

Troubleshooting and FAQs

Stage 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This initial acylation is critical for a good overall yield. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs):

  • Q1: Why is my yield of 3-(p-tolyl)propanoic acid consistently low?

    • A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors. Firstly, the Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will deactivate the catalyst.[1] Secondly, an insufficient amount of catalyst can be an issue. In acylation reactions, the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[2] Lastly, ensure your toluene and succinic anhydride are of high purity, as impurities can lead to side reactions.

  • Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this?

    • A2: The formation of tarry materials is usually an indication of side reactions or decomposition. This can be caused by excessively high reaction temperatures, which can lead to the breakdown of starting materials or products. It is crucial to maintain the recommended reaction temperature. Impure starting materials can also polymerize under the strong Lewis acidic conditions.

  • Q3: Can I use a different Lewis acid catalyst?

    • A3: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, sometimes under milder conditions.[1][3] However, their reactivity may be lower, and the reaction conditions would need to be re-optimized.

Troubleshooting Guide: Stage 1

Issue Potential Cause Recommended Solution(s)
Low or No Yield Catalyst inactivity due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity AlCl₃.[1]
Insufficient catalyst.Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride.[2]
Deactivated aromatic substrate.While toluene is activated, ensure it is free from deactivating impurities.
Formation of Dark, Tarry Material High reaction temperature.Maintain the reaction at the recommended temperature, using an ice bath to control exotherms.
Impure starting materials.Use purified toluene and succinic anhydride.
Difficult Workup/Emulsion Formation Formation of aluminum hydroxides during quenching.Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1]
Stage 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

This step forms the five-membered ring of the indanone core. It is typically achieved by treating 3-(p-tolyl)propanoic acid with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[4]

Frequently Asked Questions (FAQs):

  • Q1: The cyclization to 5-methyl-1-indanone is not proceeding to completion. What can I do?

    • A1: Incomplete cyclization can be due to insufficient acid strength or concentration. Polyphosphoric acid (PPA) is highly viscous and its effectiveness can depend on its age and handling. Using a fresh batch of PPA or a stronger acid like triflic acid may improve the yield.[5] Reaction temperature is also critical; ensure the mixture is heated sufficiently to promote cyclization, but not so high as to cause decomposition.

  • Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

    • A2: The intramolecular acylation of 3-(p-tolyl)propanoic acid should strongly favor the formation of 5-methyl-1-indanone due to the directing effect of the methyl group. However, if other isomers are observed, it could be due to extreme reaction conditions causing isomerization. The concentration of PPA can also influence regioselectivity. It is advisable to use the mildest effective conditions.

  • Q3: Are there alternatives to using PPA?

    • A3: Yes, methanesulfonic acid (MSA) is a good alternative to PPA and is often easier to handle.[4] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful cyclizing agent. For some substrates, converting the carboxylic acid to an acyl chloride followed by cyclization with a Lewis acid like AlCl₃ can also be effective.[6]

Troubleshooting Guide: Stage 2

Issue Potential Cause Recommended Solution(s)
Low or No Yield of 5-methyl-1-indanone Insufficiently strong cyclizing agent.Use fresh, high-quality PPA or consider a stronger acid like triflic acid.[5]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Polymeric Byproducts Intermolecular reactions are competing with intramolecular cyclization.This is less common in intramolecular reactions but can occur at very high concentrations. While not a high-dilution reaction, ensure proper stirring to maintain homogeneity.
Product Degradation Reaction temperature is too high or reaction time is too long.Optimize the reaction time and temperature to maximize product formation and minimize degradation.
Stage 3: Malonic Ester Synthesis for Carboxylation

This stage involves the conversion of the 5-methyl-1-indanone to the final carboxylic acid.

Frequently Asked Questions (FAQs):

  • Q1: What is the best way to reduce the 5-methyl-1-indanone to the corresponding alcohol?

    • A1: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild and effective reagent for reducing ketones to secondary alcohols and is generally high-yielding.[7]

  • Q2: How do I convert the alcohol to a good leaving group for the malonic ester synthesis?

    • A2: Converting the alcohol to an alkyl halide, such as a chloride or bromide, is a common strategy. Thionyl chloride (SOCl₂) can be used to produce the corresponding chloride.

  • Q3: My malonic ester alkylation step is giving low yields. What are the common pitfalls?

    • A3: The success of the malonic ester synthesis hinges on the complete deprotonation of the diethyl malonate to form the enolate.[8] Sodium ethoxide in ethanol is a commonly used base. Ensure your reagents and solvent are anhydrous, as water will quench the enolate. The alkyl halide must also be reactive enough for the Sₙ2 reaction. A major drawback can be the formation of dialkylated products, which can be minimized by using an excess of the malonic ester.[9][10]

  • Q4: What are the best conditions for the final hydrolysis and decarboxylation?

    • A4: Basic hydrolysis (saponification) using aqueous sodium hydroxide or potassium hydroxide followed by acidic workup is generally preferred for hydrolyzing the ester.[11] This reaction is irreversible, which helps to drive it to completion. The subsequent decarboxylation of the malonic acid intermediate is typically achieved by heating the acidified solution.

Troubleshooting Guide: Stage 3

Issue Potential Cause Recommended Solution(s)
Incomplete Reduction of Indanone Insufficient reducing agent.Use a slight excess of NaBH₄.
Low reaction temperature.While the reaction is often started at 0°C to control the initial exotherm, it can be allowed to warm to room temperature to ensure completion.
Low Yield in Alkylation of Malonic Ester Incomplete formation of the enolate.Use a strong, anhydrous base like sodium ethoxide in dry ethanol.
Dialkylation of the malonic ester.Use an excess of the malonic ester relative to the alkyl halide.[9][10]
Incomplete Hydrolysis of the Ester Insufficient base or reaction time.Use an excess of aqueous NaOH or KOH and ensure the reaction is heated under reflux until completion (monitor by TLC).
Product is Difficult to Purify Presence of unreacted starting materials or byproducts.Purification of the final carboxylic acid can be achieved by recrystallization or by extraction into a basic aqueous solution, washing away neutral organic impurities, and then re-acidifying to precipitate the pure product.

Experimental Protocols

Protocol 1: Synthesis of 3-(p-tolyl)propanoic acid
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Addition: To the dropping funnel, add a solution of succinic anhydride (1.0 eq) and toluene (1.5 eq) in anhydrous dichloromethane.

  • Reaction: Cool the flask in an ice bath and add the contents of the dropping funnel dropwise with vigorous stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis of 5-methyl-1-indanone
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(p-tolyl)propanoic acid (1.0 eq).

  • Reaction: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the carboxylic acid) and heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Allow the mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation or column chromatography.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Malonic Ester Synthesis s1_issue Low Yield s1_cause1 Moisture? s1_issue->s1_cause1 Check s1_cause2 Insufficient Catalyst? s1_issue->s1_cause2 Check s1_sol1 Use Anhydrous Conditions s1_cause1->s1_sol1 Solution s1_sol2 Use Stoichiometric AlCl3 s1_cause2->s1_sol2 Solution s2_issue Incomplete Reaction s1_sol1->s2_issue s1_sol2->s2_issue s2_cause1 Weak Acid? s2_issue->s2_cause1 Check s2_cause2 Low Temperature? s2_issue->s2_cause2 Check s2_sol1 Use Fresh PPA/Stronger Acid s2_cause1->s2_sol1 Solution s2_sol2 Increase Temperature s2_cause2->s2_sol2 Solution s3_issue Low Alkylation Yield s2_sol1->s3_issue s2_sol2->s3_issue s3_cause1 Incomplete Enolate Formation? s3_issue->s3_cause1 Check s3_cause2 Dialkylation? s3_issue->s3_cause2 Check s3_sol1 Anhydrous Base/Solvent s3_cause1->s3_sol1 Solution s3_sol2 Excess Malonic Ester s3_cause2->s3_sol2 Solution end_product Pure Product s3_sol1->end_product s3_sol2->end_product start Start Synthesis start->s1_issue

Caption: A general troubleshooting workflow for the synthesis of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

References

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter. [Link]

  • Friedel–Crafts Acylation. Organic Chemistry. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2016 , 21(11), 1463. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017 , 13, 440-467. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]

  • Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering, 2021 , 6, 123-130. [Link]

  • Optimized condition of Friedel-Crafts acylation. ResearchGate. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 2022 , 7(12), 10355-10364. [Link]

  • 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Appchem. [Link]

  • Solved 14. Devise a plausible synthetic route for the. Chegg. [Link]

  • EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. National Institutes of Health. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. Beilstein Journal of Organic Chemistry, 2021 , 17, 1619-1626. [Link]

  • The Hydrolysis of Ethyl 1-Methyl-2,4-cyclopentadiene-1-carboxylate by Nonenzymatic and Enzymatic Methods. Archive ouverte UNIGE. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 2021 , 6, 1788-1792. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 2022 , 12, 11425-11433. [Link]

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Validation & Comparative

Navigating the Complexities of Structural Elucidation: A Comparative Guide to the ¹H NMR Spectrum of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, a substituted indane derivative of interest in medicinal chemistry.

This guide moves beyond a simple spectral interpretation, offering a comparative analysis with structurally related compounds to highlight the nuanced effects of substituent groups on chemical shifts and coupling patterns. We will delve into the causality behind experimental observations, grounded in fundamental principles of NMR theory, and provide a detailed, field-proven protocol for acquiring high-quality spectral data.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid presents a unique set of proton environments, each with a characteristic signature in the ¹H NMR spectrum. A thorough analysis allows for the precise assignment of each resonance.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid with proton numbering.

Expected Chemical Shifts, Multiplicities, and Coupling Constants:

The predicted ¹H NMR spectral data are summarized in the table below. These predictions are based on established chemical shift ranges for various proton environments and typical coupling constants observed in similar cyclic systems.[1][2]

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H(COOH)10.0 - 13.0broad singlet (br s)N/A
H4, H6, H76.8 - 7.2multiplet (m)ortho: 6-10, meta: up to 4
H13.8 - 4.2triplet (t) or doublet of doublets (dd)vicinal: 6-8
H3a, H3b2.8 - 3.2multiplet (m)geminal & vicinal
H2a, H2b2.0 - 2.6multiplet (m)geminal & vicinal
H(Me)2.2 - 2.4singlet (s)N/A

Detailed Rationale for Spectral Assignments:

  • Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group.[3] Consequently, it appears far downfield in the 10.0-13.0 ppm region as a broad singlet.[4][5][6][7] The broadness is a result of hydrogen bonding and, in some cases, rapid chemical exchange with trace amounts of water in the solvent.[8][9] This signal's disappearance upon the addition of D₂O is a definitive confirmation of a carboxylic acid or other exchangeable proton.[5]

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring typically resonate in the range of 6.5-8.0 ppm.[4] In this molecule, the electron-donating methyl group and the electron-withdrawing effect of the fused ring system will influence their precise chemical shifts, leading to a complex multiplet.

  • Benzylic and Aliphatic Protons (H1, H2, H3):

    • H1: This proton is at a benzylic position and is also alpha to a carboxylic acid. This combined deshielding effect places its resonance significantly downfield compared to other aliphatic protons, expected around 3.8-4.2 ppm.[4][5] It will be coupled to the adjacent H2 protons, likely resulting in a triplet or a doublet of doublets depending on the dihedral angles.

    • H3 Protons: These benzylic protons are adjacent to the aromatic ring and will appear in the range of 2.8-3.2 ppm.[1] They are diastereotopic and will exhibit both geminal coupling to each other and vicinal coupling to the H2 protons, leading to a complex multiplet.

    • H2 Protons: These methylene protons are adjacent to both the H1 and H3 protons. Their chemical shift will be in the 2.0-2.6 ppm region.[1] Similar to the H3 protons, they are diastereotopic and will show complex splitting patterns due to geminal and vicinal couplings.

  • Methyl Protons (H-Me): The protons of the methyl group attached to the aromatic ring are in a benzylic-like environment and are expected to appear as a sharp singlet around 2.2-2.4 ppm.[4]

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features of 5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid, it is instructive to compare its predicted spectrum with those of simpler, related molecules: indane and 5-methylindane.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (C1/C3-H) (δ, ppm)Aliphatic Protons (C2-H) (δ, ppm)Other Protons (δ, ppm)
Indane~7.1-7.2 (m)~2.9 (t)~2.1 (quintet)N/A
5-Methylindane~6.9-7.1 (m)~2.8 (t)~2.0 (quintet)~2.3 (s, Me)
5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid~6.8-7.2 (m)H1: ~3.8-4.2 (t/dd), H3: ~2.8-3.2 (m)~2.0-2.6 (m)~2.2-2.4 (s, Me), ~10-13 (br s, COOH)

Data for Indane and 5-Methylindane are estimations based on typical values and data from similar structures.[1][10][11]

Key Observations from the Comparison:

  • Effect of the Carboxylic Acid Group: The most dramatic effect is the significant downfield shift of the H1 proton in the target molecule. This is due to the strong electron-withdrawing inductive effect of the carboxylic acid group.

  • Effect of the Methyl Group: The methyl group on the aromatic ring has a minor shielding effect on the aromatic protons, causing a slight upfield shift compared to unsubstituted indane.

  • Complexity of the Aliphatic Region: The introduction of the carboxylic acid group at C1 removes the plane of symmetry present in indane and 5-methylindane. This renders the protons on C2 and C3 diastereotopic, leading to more complex multiplet patterns compared to the simpler triplet and quintet observed for the parent indane structure.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-resolution and interpretable ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.

Workflow for ¹H NMR Analysis:

Sources

A Comparative Analysis for Drug Discovery: 5-Methyl-1-Indanecarboxylic Acid vs. Indane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indane scaffold represents a privileged structure with a rich history in medicinal chemistry, notably in the development of anti-inflammatory agents.[1][2][3] This guide provides an in-depth technical comparison of 5-methyl-1-indanecarboxylic acid and its parent compound, unsubstituted indane-1-carboxylic acid. By examining their structural nuances, physicochemical properties, and potential biological activities, we aim to provide a rational framework for future drug design and development efforts.

While indane-1-carboxylic acid has been a subject of study, its 5-methyl derivative is less characterized in publicly available literature. Therefore, this guide will combine established data for the parent compound with predictive analysis based on well-understood principles of medicinal chemistry to forecast the properties and performance of 5-methyl-1-indanecarboxylic acid.

Structural and Physicochemical Properties: The Impact of Methylation

The introduction of a methyl group at the 5-position of the indane ring is a subtle yet significant structural modification. This substitution is anticipated to influence several key physicochemical parameters that are critical for a compound's pharmacokinetic and pharmacodynamic profile.

PropertyIndane-1-carboxylic acid5-Methyl-1-indanecarboxylic acid (Predicted)Rationale for Prediction
Molecular Formula C₁₀H₁₀O₂C₁₁H₁₂O₂Addition of a CH₂ group.
Molecular Weight 162.19 g/mol 176.21 g/mol Increased by the mass of a methyl group.
Lipophilicity (LogP) LowerHigherThe addition of a non-polar methyl group is expected to increase the compound's affinity for non-polar environments.[4][5][6]
Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with decreased solubility in aqueous media.[4][5]
pKa ~4-5~4-5The methyl group is a weak electron-donating group and is not expected to significantly alter the acidity of the carboxylic acid function.

Expert Insight: The predicted increase in lipophilicity for the 5-methyl derivative is a critical consideration. While enhanced lipophilicity can improve membrane permeability and potentially lead to better oral absorption, it can also increase plasma protein binding and susceptibility to metabolic enzymes like cytochrome P450s.[6] This trade-off must be carefully evaluated in any drug discovery program.

Synthesis of the Compared Compounds

The synthesis of both compounds likely proceeds through a common intermediate, the corresponding indanone.

Synthesis of Indanones

A common route to indanones is through an intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid.[7][8]

cluster_0 Synthesis of Indanones A 3-(p-tolyl)propanoic acid C SOCl₂ or (COCl)₂ A->C B 3-phenylpropanoic acid B->C D Acyl Chloride Intermediate C->D E AlCl₃ (Lewis Acid) D->E F 5-Methyl-1-indanone E->F from A G 1-Indanone E->G from B

Caption: General workflow for the synthesis of 1-indanone and 5-methyl-1-indanone.

Oxidation to Carboxylic Acids

The indanone intermediates can then be oxidized to their corresponding carboxylic acids. A variety of oxidizing agents can be employed for this transformation.

Comparative Biological Activity: An Evidence-Based Hypothesis

The primary therapeutic application of indane carboxylic acid derivatives has been in the management of inflammation.[9][10] The biological activity of these compounds is believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins.[11]

Predicted Anti-inflammatory Activity

The effect of the 5-methyl group on the anti-inflammatory activity is not definitively known from direct experimental evidence. However, based on structure-activity relationship (SAR) studies of similar non-steroidal anti-inflammatory drugs (NSAIDs), we can formulate a hypothesis. The methyl group, being a small, lipophilic, and electron-donating group, could potentially influence the binding of the molecule to the active site of COX enzymes. This could either enhance or diminish the inhibitory activity.

Hypothesis: The increased lipophilicity of 5-methyl-1-indanecarboxylic acid may lead to enhanced binding to the hydrophobic channel of the COX active site, potentially resulting in increased potency. However, steric hindrance from the methyl group could also negatively impact binding. Experimental validation is crucial.

Experimental Protocol for Comparative Evaluation: Carrageenan-Induced Paw Edema in Rats

To empirically test our hypothesis, a well-established in vivo model for acute inflammation, the carrageenan-induced paw edema model, is proposed.[12][13][14][15]

Objective: To compare the anti-inflammatory efficacy of 5-methyl-1-indanecarboxylic acid and indane-1-carboxylic acid.

Materials and Methods:

  • Animals: Male Wistar rats (180-200 g).

  • Groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Indane-1-carboxylic acid (e.g., 10, 20, 40 mg/kg, p.o.).

    • 5-Methyl-1-indanecarboxylic acid (e.g., 10, 20, 40 mg/kg, p.o.).

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds or vehicle orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

cluster_1 Carrageenan-Induced Paw Edema Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Oral Administration of Test Compounds/Vehicle B->C D Carrageenan Injection (Sub-plantar) C->D E Paw Volume Measurement at Timed Intervals D->E F Data Analysis (% Inhibition of Edema) E->F

Sources

Mass Spectrometry Fragmentation Patterns of Indane Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of indane carboxylic acids, focusing on the differentiation of positional isomers (1-, 2-, and 5-indane carboxylic acids) using Electron Ionization (EI) and Electrospray Ionization (ESI).

Executive Summary

Objective: To provide a technical comparison of the fragmentation behaviors of indane carboxylic acid isomers, enabling researchers to definitively identify specific isomers in drug synthesis and metabolite profiling.

Core Insight: The differentiation of indane carboxylic acids relies heavily on the stability of the carbocation formed after the loss of the carboxyl group.

  • 1-Indane Carboxylic Acid: Yields a highly stable benzylic cation (m/z 117), typically the base peak.

  • 2-Indane Carboxylic Acid: Yields a less stable secondary cation, resulting in a lower abundance of m/z 117 relative to the molecular ion compared to the 1-isomer.

  • 5-Indane Carboxylic Acid: Behaves like a benzoic acid derivative, often showing a prominent [M-OH]⁺ peak (m/z 145) before decarboxylation.

Structural Context & Ionization Physics

The indane scaffold (benzocyclopentene) presents unique challenges due to its fused ring system. The position of the carboxylic acid moiety dictates the fragmentation pathway.

Comparative Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Ion Radical Cation [M]⁺• (m/z 162)Deprotonated [M-H]⁻ (m/z 161) or Protonated [M+H]⁺ (m/z 163)
Fragmentation Extensive; Structural fingerprintingMinimal; Requires CID (MS/MS) for structural data
Best For Library matching, Isomer differentiationBiological matrices, LC coupling

Detailed Fragmentation Mechanisms (EI-MS)

The primary fragmentation pathway for all isomers involves the sequential loss of the carboxyl group elements. However, the kinetics and ion intensities differ significantly.

Pathway A: 1-Indane Carboxylic Acid (Benzylic Cleavage)

The carboxyl group is attached to the C1 position, which is benzylic.

  • Ionization: Formation of molecular ion [M]⁺• at m/z 162.[1]

  • Alpha-Cleavage: Rapid loss of the •COOH radical (45 Da).[2][3]

  • Stabilization: Formation of the 1-indanyl cation (m/z 117). This cation is resonance-stabilized by the adjacent benzene ring.

  • Result: The m/z 117 peak is dominant (Base Peak, 100% relative abundance).

Pathway B: 2-Indane Carboxylic Acid (Secondary Cleavage)

The carboxyl group is at C2.

  • Cleavage: Loss of[2][3] •COOH yields a secondary carbocation at C2.

  • Instability: This cation is not benzylically stabilized. It may undergo a hydride shift to form the more stable 1-indanyl cation, but this extra step slows the rate of formation.

  • Result: The m/z 117 peak is present but often less intense relative to the molecular ion or other fragments compared to the 1-isomer.

Pathway C: 5-Indane Carboxylic Acid (Aromatic Cleavage)

The carboxyl group is directly attached to the benzene ring.

  • Mechanism: Follows "Benzoic Acid" fragmentation rules.

  • Step 1: Loss of •OH (17 Da) to form the acylium ion [R-C≡O]⁺ at m/z 145 . This peak is often distinct and prominent.[4][5]

  • Step 2: Loss of CO (28 Da) to form the aryl cation at m/z 117.

Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Molecular Ion [M]+. m/z 162 IndanylCat 1-Indanyl Cation (Benzylic) m/z 117 (Base Peak) M_Ion->IndanylCat -COOH (45 Da) Fast (Benzylic Stabilization) Acylium Acylium Ion [M-OH]+ m/z 145 M_Ion->Acylium -OH (17 Da) Benzoic Acid Pattern Indane1 1-Indane Carboxylic Acid Indane1->M_Ion Tropylium Tropylium/Indenyl Ion m/z 115/91 IndanylCat->Tropylium -H2 or -C2H2 Indane5 5-Indane Carboxylic Acid Indane5->M_Ion ArylCat Aryl Cation [M-OH-CO]+ m/z 117 Acylium->ArylCat -CO (28 Da)

Caption: Comparative fragmentation pathways. Green path indicates the dominant benzylic cleavage of the 1-isomer; Red path shows the sequential loss characteristic of the 5-isomer.

Experimental Data Summary

The following table summarizes the diagnostic peaks expected in a standard 70 eV EI mass spectrum.

IsomerMolecular Ion (m/z 162)[M-OH]⁺ (m/z 145)[M-COOH]⁺ (m/z 117)Diagnostic Feature
1-Indane Carboxylic Acid Weak (<20%)NegligibleBase Peak (100%) Dominant m/z 117 due to benzylic stabilization.
2-Indane Carboxylic Acid Moderate (20-50%)WeakStrong (50-80%)m/z 117 is strong but often competes with M+.
5-Indane Carboxylic Acid Strong (>60%)Prominent (>40%) StrongDistinct m/z 145 peak (Acylium ion).

Note: Relative abundances are approximate and instrument-dependent.

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results, use the following self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional but Recommended): For sharper peaks in GC-MS, convert to Trimethylsilyl (TMS) esters.

    • Add 50 µL BSTFA + 1% TMCS to 100 µL sample.

    • Incubate at 60°C for 30 mins.

    • Note: TMS derivatives shift mass by +72 Da. M+ becomes 234. Loss of Methyl (M-15) becomes prominent.

Step 2: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.[6]

Step 3: Data Analysis Logic
  • Check m/z 162: Confirm molecular weight.

  • Check m/z 145: If prominent (>30%), suspect 5-isomer (aromatic substitution).

  • Check Base Peak:

    • If m/z 117 is overwhelmingly dominant and m/z 162 is weak -> 1-isomer .

    • If m/z 162 is distinct and m/z 117 is present but less dominant -> 2-isomer .

Workflow Diagram

Workflow Start Unknown Indane Acid Sample Deriv Derivatization (BSTFA) (Optional) Start->Deriv GCMS GC-MS Analysis (EI, 70eV) Deriv->GCMS Decision1 Check m/z 145 (Loss of OH) GCMS->Decision1 Result5 Identify: 5-Indane Carboxylic Acid (Benzoic Acid Type) Decision1->Result5 Prominent Decision2 Check Base Peak (m/z 117 vs 162) Decision1->Decision2 Weak/Absent Result1 Identify: 1-Indane Carboxylic Acid (Benzylic Cation Dominant) Decision2->Result1 117 >> 162 Result2 Identify: 2-Indane Carboxylic Acid (Mixed Fragment Intensity) Decision2->Result2 117 ~ 162

Caption: Decision tree for identifying indane carboxylic acid isomers based on EI-MS spectral features.

References

  • NIST Chemistry WebBook. Indan-2-carboxylic acid Mass Spectrum. National Institute of Standards and Technology.[7] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic vs. secondary cleavage rules).
  • Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.